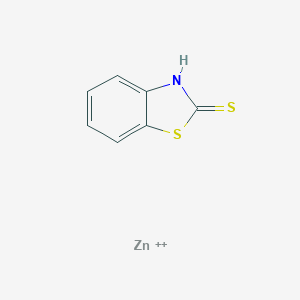
6-fluoro-2-methyl-1H-pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-fluoro-2-methyl-1H-pyrimidin-4-one, also known as FMPO, is a pyrimidine derivative that has been widely used in scientific research due to its unique properties.
Mecanismo De Acción
6-fluoro-2-methyl-1H-pyrimidin-4-one works by reacting with ROS to form a fluorescent adduct, which can then be detected using fluorescence microscopy or spectroscopy. The reaction between 6-fluoro-2-methyl-1H-pyrimidin-4-one and ROS is highly specific, and the resulting adduct has a unique fluorescence spectrum that can be used to distinguish it from other fluorescent molecules in the cell.
Biochemical and Physiological Effects
6-fluoro-2-methyl-1H-pyrimidin-4-one has been shown to have minimal toxicity and does not affect the viability of cells at concentrations used for ROS detection. It also does not interfere with other cellular processes, making it an ideal tool for studying ROS in living cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-fluoro-2-methyl-1H-pyrimidin-4-one is its high sensitivity and specificity for detecting ROS. It is also relatively easy to use and does not require specialized equipment. However, one limitation of 6-fluoro-2-methyl-1H-pyrimidin-4-one is its short half-life in cells, which can make it difficult to detect ROS over longer periods of time. It is also important to note that 6-fluoro-2-methyl-1H-pyrimidin-4-one is not suitable for detecting all types of ROS, and other probes may be needed for specific applications.
Direcciones Futuras
There are several future directions for the use of 6-fluoro-2-methyl-1H-pyrimidin-4-one in scientific research. One area of interest is the development of new 6-fluoro-2-methyl-1H-pyrimidin-4-one derivatives with improved properties, such as longer half-life or increased sensitivity. Another area of interest is the use of 6-fluoro-2-methyl-1H-pyrimidin-4-one in studying the role of ROS in various diseases, such as cancer or neurodegenerative disorders. Finally, 6-fluoro-2-methyl-1H-pyrimidin-4-one could be used in combination with other probes or imaging techniques to gain a more comprehensive understanding of cellular processes involving ROS.
Conclusion
In conclusion, 6-fluoro-2-methyl-1H-pyrimidin-4-one is a valuable tool for studying ROS in living cells. Its high sensitivity and specificity make it an ideal probe for detecting oxidative stress, and its minimal toxicity and ease of use make it a popular choice in scientific research. While there are limitations to its use, the future directions for 6-fluoro-2-methyl-1H-pyrimidin-4-one research are promising and could lead to new insights into the role of ROS in health and disease.
Métodos De Síntesis
6-fluoro-2-methyl-1H-pyrimidin-4-one can be synthesized through several methods, including the reaction between 5-chloro-2-methylpyrimidin-4-one and potassium fluoride, or the reaction between 6-chloro-2-methylpyrimidin-4-one and potassium fluoride. Both of these methods involve the substitution of a chlorine atom with a fluorine atom in the pyrimidine ring.
Aplicaciones Científicas De Investigación
6-fluoro-2-methyl-1H-pyrimidin-4-one has been widely used in scientific research as a fluorescent probe for detecting reactive oxygen species (ROS) in living cells. ROS are highly reactive molecules that can cause damage to cells and tissues, and their detection is crucial for understanding various diseases such as cancer, Alzheimer's, and Parkinson's. 6-fluoro-2-methyl-1H-pyrimidin-4-one has been shown to be highly sensitive and specific for detecting ROS, making it an important tool in the study of oxidative stress and related diseases.
Propiedades
Número CAS |
18260-82-7 |
|---|---|
Nombre del producto |
6-fluoro-2-methyl-1H-pyrimidin-4-one |
Fórmula molecular |
C5H5FN2O |
Peso molecular |
128.1 g/mol |
Nombre IUPAC |
4-fluoro-2-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5H5FN2O/c1-3-7-4(6)2-5(9)8-3/h2H,1H3,(H,7,8,9) |
Clave InChI |
JVPCOZPIUCVMES-UHFFFAOYSA-N |
SMILES isomérico |
CC1=NC(=O)C=C(N1)F |
SMILES |
CC1=NC(=CC(=O)N1)F |
SMILES canónico |
CC1=NC(=O)C=C(N1)F |
Sinónimos |
4(3H)-Pyrimidinone, 6-fluoro-2-methyl- (8CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



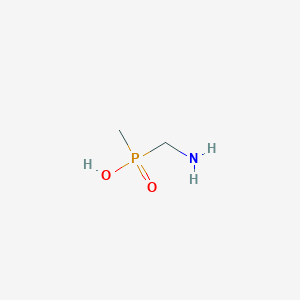

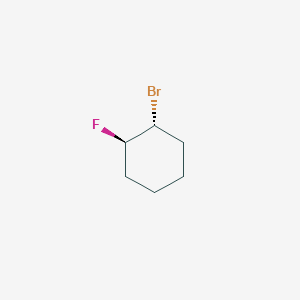
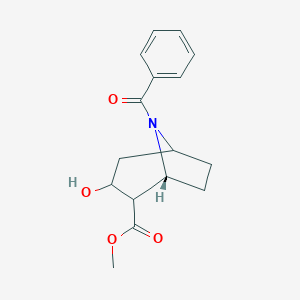



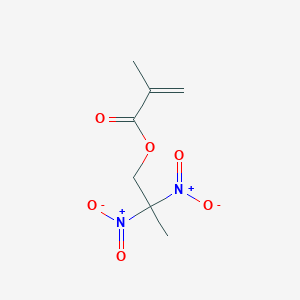
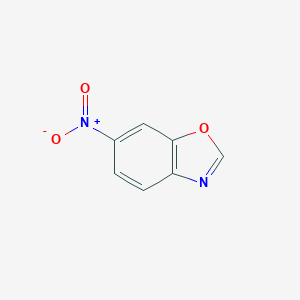
![N-methyl-3-[3-(methylamino)-1-adamantyl]adamantan-1-amine](/img/structure/B93242.png)

